8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity, possible reaction pathways, and the products it can form.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with similar structural motifs, particularly those incorporating triazole, piperidine, and sulfonamide moieties, have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Dalloul et al. (2017) on a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes showed significant antimicrobial activity against several microbial strains. This suggests that the compound could potentially be synthesized and evaluated in a similar context for its antimicrobial properties, contributing to the development of new antimicrobial agents (Dalloul et al., 2017).
Environmental Persistence and Toxicity
Related research on perfluoroalkyl acids (PFAAs) and their derivatives, including sulfonates, highlights concerns about environmental persistence and potential toxicity. These compounds are used in various industrial and consumer products and have been found in humans and wildlife, prompting research into their effects and mechanisms of action. Studies such as those by Lau et al. (2004) provide insights into the developmental toxicity of similar compounds, suggesting areas of investigation for assessing the environmental impact and safety of new chemical entities (Lau et al., 2004).
Removal from Environmental Matrices
Given the environmental concerns associated with PFAAs and their derivatives, significant effort has been directed towards developing methods for their removal from water and other matrices. Research by Wang et al. (2016) on the use of covalent triazine-based frameworks for the adsorption and removal of PFAAs from aqueous solutions demonstrates the potential for applying innovative materials science approaches to mitigate the environmental impacts of such compounds. This area of research could be relevant for assessing and managing the environmental presence of "8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" and structurally related chemicals (Wang et al., 2016).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and any hazards associated with its use.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and effects.
properties
IUPAC Name |
8-(2,4-difluorophenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-13-2-4-14(5-3-13)18-19(26)24-20(23-18)8-10-25(11-9-20)29(27,28)17-7-6-15(21)12-16(17)22/h2-7,12H,8-11H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIMHZMPNSHANF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
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